molecular formula C8H4BrFN2O B2712962 3-Bromo-6-fluorocinnolin-4(1H)-one CAS No. 1443286-81-4

3-Bromo-6-fluorocinnolin-4(1H)-one

Cat. No. B2712962
CAS RN: 1443286-81-4
M. Wt: 243.035
InChI Key: QHTHQDSASVQTEA-UHFFFAOYSA-N
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Description

3-Bromo-6-fluorocinnolin-4(1H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic organic compound that consists of a cinnoline ring system with a bromine and fluorine atom attached to it.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluorocinnolin-4(1H)-one involves the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, this compound disrupts these cellular processes, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Bromo-6-fluorocinnolin-4(1H)-one in lab experiments is its specificity for CK2 inhibition. This specificity allows for the selective inhibition of CK2 without affecting other kinases. Additionally, this compound has been shown to have good bioavailability, making it an attractive candidate for in vivo studies. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can limit its use in certain assays.

Future Directions

There are several future directions for the use of 3-Bromo-6-fluorocinnolin-4(1H)-one in scientific research. One potential direction is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Additionally, this compound could be used in combination with other chemotherapeutic agents to enhance their efficacy in cancer therapy. Furthermore, the neuroprotective effects of this compound could be further explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. Its specificity for CK2 inhibition and bioavailability make it an attractive candidate for in vivo studies. Future research directions include the development of more potent and selective CK2 inhibitors, the use of this compound in combination with other chemotherapeutic agents, and the exploration of its neuroprotective effects in neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-Bromo-6-fluorocinnolin-4(1H)-one involves the reaction of 3,6-dibromo-9H-carbazole with 2,3,4,5-tetrafluorobenzoic acid in the presence of a palladium catalyst. The reaction yields this compound as a white solid with a yield of 70-80%. The purity of the compound can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

3-Bromo-6-fluorocinnolin-4(1H)-one has been used in a variety of scientific research applications. It has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and differentiation. This inhibition has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been used as a tool compound for studying the role of CK2 in various signaling pathways.

properties

IUPAC Name

3-bromo-6-fluoro-1H-cinnolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O/c9-8-7(13)5-3-4(10)1-2-6(5)11-12-8/h1-3H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTHQDSASVQTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=NN2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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